Crystal structures, thermodynamics and accelerating thermal decomposition of RDX: two new energetic coordination polymers based on a Y-shaped ligand of tris(5-aminotetrazole)triazine†

New Journal of Chemistry Pub Date: 2019-08-14 DOI: 10.1039/C9NJ03387D

Abstract

Based on a flexible Y-shaped energetic ligand, tris(5-aminotetrazole)triazine (H3TATT), two new energetic coordination polymers (ECPs), {[Zn2(HTATT)2(H2O)2]·3H2O}n (1) and [PbZn(TATT)(OH)(H2O)]n (2), have been synthesized under hydrothermal conditions. X-ray single crystal structure analysis shows that both 1 and 2 are 1D chain structures. Different from 1, a large number of hydrogen bond interactions in 2 expand it into a 3D supramolecular configuration. The theoretical density and thermal stability of 2 are higher than 1. The experimental values of molar heat capacities of 1 and 2 in the temperature range of 293.15 K–368.15 K are measured by using a DSC instrument and fitted to a polynomial equation of heat capacities by the least squares method. Smoothed heat capacities and thermodynamic functions of 1 and 2 relative to the standard reference temperature 298.15 K were derived from the fitted polynomial equation. In addition, the theoretical estimation results show that 1 and 2 possess good detonation velocity and detonation pressure. Sensitivity tests indicate that 1 and 2 are insensitive to impact and friction stimuli. Furthermore, 1 and 2 were explored as combustion promoters to accelerate the thermal decomposition of RDX (1,3,5-trinitro-1,3,5-triazinane) by differential scanning calorimetry.

Graphical abstract: Crystal structures, thermodynamics and accelerating thermal decomposition of RDX: two new energetic coordination polymers based on a Y-shaped ligand of tris(5-aminotetrazole)triazine
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